2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE
Overview
Description
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound that features a benzothiazole ring, an anthrylmethylene group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 9-anthraldehyde with 2-aminobenzothiazole to form the intermediate Schiff base. This intermediate is then reacted with N-cyclohexyl-2-chloroacetamide under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The anthrylmethylene group can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-methylacetamide
- **2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-ethylacetamide
- **2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-propylacetamide
Uniqueness
The uniqueness of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE lies in its cyclohexylacetamide moiety, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to biological targets and improves its stability compared to similar compounds .
Properties
IUPAC Name |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3OS2/c34-29(32-22-10-2-1-3-11-22)19-35-30-33-27-15-14-23(17-28(27)36-30)31-18-26-24-12-6-4-8-20(24)16-21-9-5-7-13-25(21)26/h4-9,12-18,22H,1-3,10-11,19H2,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLAMURAHOVAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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